4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
Description
The compound 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine features a quinazoline core substituted with methyl groups at positions 4 and 4. This core is linked via an amine group to a 1,3,5-triazine ring, which is further modified with a 2-(thiophen-2-yl)ethyl substituent.
Properties
Molecular Formula |
C19H22N6S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H22N6S/c1-13-5-6-17-16(10-13)14(2)22-19(23-17)24-18-20-11-25(12-21-18)8-7-15-4-3-9-26-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
WCJNWLJJYLBLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the triazine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine exhibit significant biological activities:
Anticancer Activity
Studies have demonstrated that quinazoline derivatives possess potent anticancer properties. For example:
- A related compound demonstrated cytotoxicity against various cancer cell lines including colon cancer (GI50 at 0.41–0.69 μM), melanoma (GI50 0.48–13.50 μM), and ovarian cancer (GI50 0.25–5.01 μM) .
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various quinazoline derivatives:
- The MTT assay was utilized to evaluate cell viability in response to treatment with different concentrations of the compounds.
- Results indicated that certain derivatives significantly reduced cell viability in breast cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar compounds to determine the influence of structural modifications on biological activity:
- Modifications at the 4 and 6 positions of the quinazoline ring were found to enhance anticancer efficacy.
- The presence of thiophene rings was noted to improve solubility and bioavailability .
| Compound Name | Target Cancer Type | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Colon Cancer | 0.41 | Tyrosine Kinase Inhibition |
| Compound B | Melanoma | 0.48 | DNA Topoisomerase Inhibition |
| Compound C | Ovarian Cancer | 0.25 | Apoptosis Induction |
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparison with Similar Compounds
Structural Variations in Triazine Substituents
The triazine ring’s substituent is a critical determinant of physicochemical and pharmacological properties. Below is a comparative analysis of analogous compounds:
Key Observations
Benzyl () and 4-methoxybenzyl () substituents increase steric bulk, which may hinder binding in crowded enzymatic pockets. Morpholin-4-yl ethyl () and methoxyethyl () groups enhance solubility but reduce membrane permeability due to their polarity .
Biological Implications :
- Thiophene-containing compounds (e.g., ) are associated with anti-tubercular activity, suggesting the target compound may share similar biological pathways .
- Pyridine and morpholine substituents () are common in CNS drugs due to their ability to cross the blood-brain barrier, though this depends on overall molecular weight and logP .
Synthetic Accessibility :
- Analogues in and were synthesized via nucleophilic substitution on chloroquinazoline intermediates, a method likely applicable to the target compound .
Biological Activity
The compound 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound can be categorized under quinazolin derivatives that incorporate a triazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Quinazoline Core : This involves the condensation of anthranilic acid derivatives with appropriate carbonyl compounds.
- Introduction of the Triazine Moiety : Achieved through cyclization reactions involving hydrazines and isocyanates.
- Thiophene Substitution : The thiophene ring is introduced via electrophilic aromatic substitution or through coupling reactions.
Anticancer Properties
Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Case Study : In a screening study involving multicellular spheroids, the compound demonstrated potent anti-proliferative effects against various cancer types, including breast and lung cancers .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits considerable antibacterial activity. It was effective against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a role in modulating immune responses .
Pharmacological Profiling
The pharmacological profiling of the compound indicates a broad spectrum of activity:
- Cytotoxicity Assays : Evaluated using various cancer cell lines (e.g., MCF-7 for breast cancer), showing IC50 values in the low micromolar range.
- Selectivity Index : Demonstrated favorable selectivity towards cancer cells over normal cell lines, indicating potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
